2'-Hydroxy-6'-methoxychalcone
Overview
Description
2’-Hydroxy-6’-methoxychalcone is a member of the chalcone family, which belongs to the flavonoid class of phenolic compounds. Chalcones are characterized by their open-chain structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-6’-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 6-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of chalcones, including 2’-Hydroxy-6’-methoxychalcone, follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxy-6’-methoxychalcone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Thallium(III) nitrate in methanol.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of appropriate catalysts.
Major Products Formed:
Oxidation: Acetal and coumaranone derivatives.
Reduction: Saturated alcohols.
Substitution: Functionalized chalcone derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Mechanism of Action
The biological activities of 2’-Hydroxy-6’-methoxychalcone are attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
2’-Hydroxy-6’-methoxychalcone can be compared with other chalcone derivatives to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of both hydroxyl and methoxy groups in 2’-Hydroxy-6’-methoxychalcone enhances its antioxidant and anti-inflammatory activities compared to other chalcones with different substituents .
- The specific positioning of these functional groups also influences the compound’s reactivity and biological activity, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXVPIGRFJUIEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213918 | |
Record name | 1-(2-Hydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42079-68-5 | |
Record name | 1-(2-Hydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42079-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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